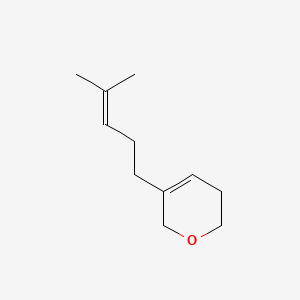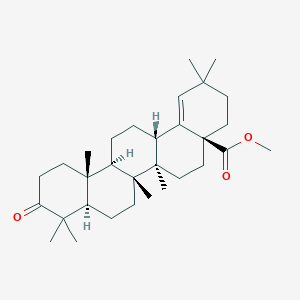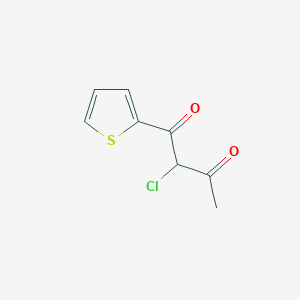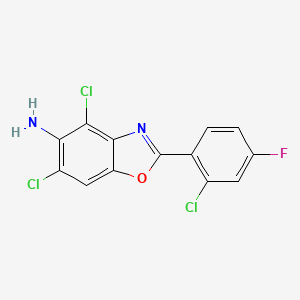
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is a heterocyclic organic compound with the molecular formula C8H12O2 . It is commonly used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) typically involves the esterification of 2-Cyclopentene-1-carboxylicacid,3-methyl- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the reactants to ensure complete conversion to the ester.
Chemical Reactions Analysis
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Comparison with Similar Compounds
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) can be compared with similar compounds such as:
2-Cyclopentene-1-carboxylicacid,1-methyl-,methylester: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: This compound lacks the ester group, making it less reactive in certain chemical reactions. The unique positioning of the methyl group in 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 3-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
NDEWWYBKQWBZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)


![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)


![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
